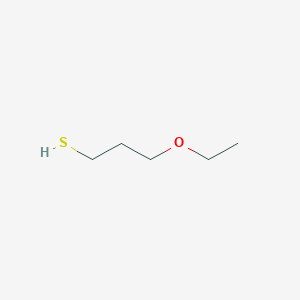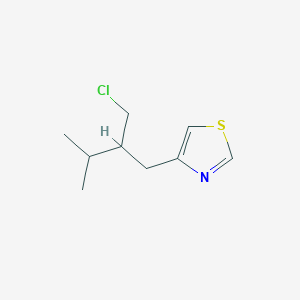
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a piperidine ring, and a butanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the amino and butanamide groups. One common method involves the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This is followed by cyclization, chlorination, and hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and piperidine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of inducible nitric oxide synthase (iNOS) by binding to its active site, thereby preventing the production of nitric oxide . This inhibition can have various biological effects, including anti-inflammatory and neuroprotective actions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: This compound shares a similar amino and methylpyridine structure but lacks the piperidine and butanamide groups.
2-Amino-4-methylpyridinium 2-hydroxybenzoate: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide is unique due to its combination of an amino group, a piperidine ring, and a butanamide backbone
Propiedades
Fórmula molecular |
C11H24N4O |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
2-amino-4-[methyl-(1-methylpiperidin-4-yl)amino]butanamide |
InChI |
InChI=1S/C11H24N4O/c1-14-6-3-9(4-7-14)15(2)8-5-10(12)11(13)16/h9-10H,3-8,12H2,1-2H3,(H2,13,16) |
Clave InChI |
NJFTWMVJNOAQEK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N(C)CCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


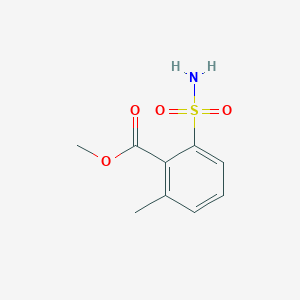
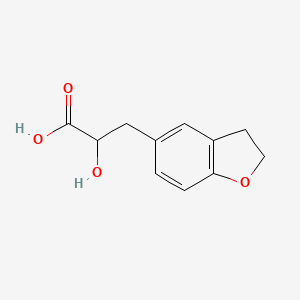
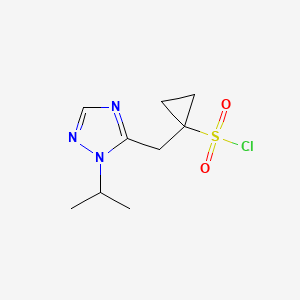

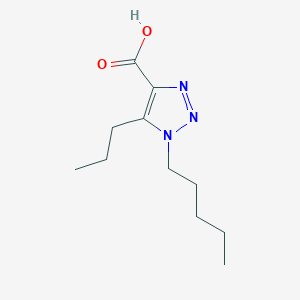
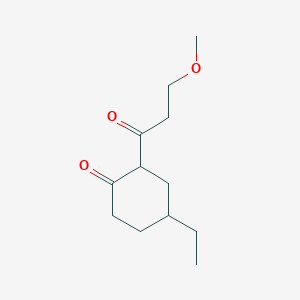
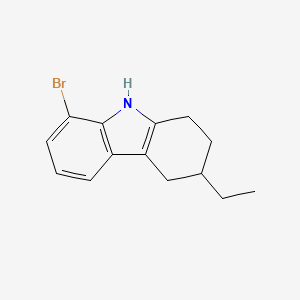

![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
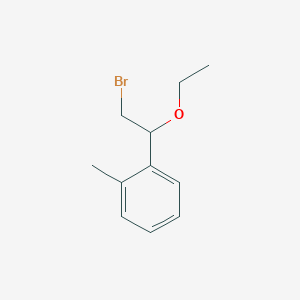
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)
